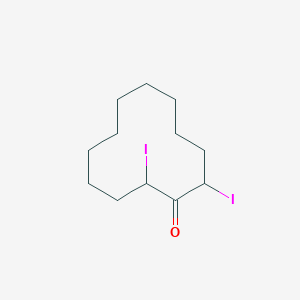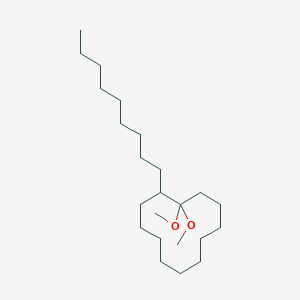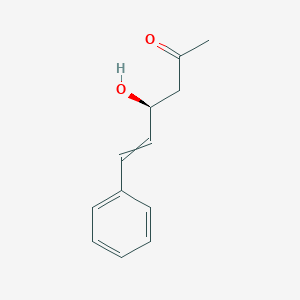![molecular formula C20H13Br3O3S2 B12591800 [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone CAS No. 647829-89-8](/img/structure/B12591800.png)
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: is an organic compound that features both phenylsulfanyl and tribromomethanesulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a suitable reagent to form the intermediate.
Introduction of the Tribromomethanesulfonyl Group: The intermediate is then reacted with tribromomethanesulfonyl chloride under controlled conditions to introduce the tribromomethanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of the phenylsulfanyl and tribromomethanesulfonyl intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Techniques such as crystallization, distillation, and chromatography are used to purify and isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tribromomethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the original compound.
Substitution: Products with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone: can be compared with other similar compounds:
Similar Compounds: Compounds like [4-(Phenylsulfanyl)phenyl][4-(bromomethanesulfonyl)phenyl]methanone and [4-(Phenylsulfanyl)phenyl][4-(chloromethanesulfonyl)phenyl]methanone.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
647829-89-8 |
|---|---|
Molekularformel |
C20H13Br3O3S2 |
Molekulargewicht |
605.2 g/mol |
IUPAC-Name |
(4-phenylsulfanylphenyl)-[4-(tribromomethylsulfonyl)phenyl]methanone |
InChI |
InChI=1S/C20H13Br3O3S2/c21-20(22,23)28(25,26)18-12-8-15(9-13-18)19(24)14-6-10-17(11-7-14)27-16-4-2-1-3-5-16/h1-13H |
InChI-Schlüssel |
OMJIAKXVBQUMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)

![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)




